N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-chlorophenyl)amino]acetohydrazide
- N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H16ClN3O |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C16H16ClN3O/c1-12-5-2-3-8-15(12)18-11-16(21)20-19-10-13-6-4-7-14(17)9-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
InChI Key |
FPAIRSFCRVPRBF-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.